

Technical Guide: 2-Chlorophenylhydroxylamine (CAS 10468-16-3)[1][2][3][4]

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Compound of Interest

Compound Name: 2-Chlorophenylhydroxylamine

CAS No.: 10468-16-3

Cat. No.: B087932

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Executive Summary

2-Chlorophenylhydroxylamine (N-(2-chlorophenyl)hydroxylamine) is a "privileged intermediate" in organic synthesis, serving as a pivotal gateway between the stability of nitroarenes and the reactivity of anilines. While less commonly isolated than its parent phenylhydroxylamine due to thermal instability, it is a critical mechanistic probe for understanding the Bamberger rearrangement and a metabolic precursor in the toxicology of chlorinated aromatics.

This guide provides a rigorous technical analysis of its synthesis, reactivity, and handling. Unlike standard datasheets, this document focuses on the causality of its behavior—why it rearranges, how it oxidizes, and why it presents a specific methemoglobinemia risk.

Chemical Identity & Physical Architecture[5]

Property	Data
CAS Number	10468-16-3
IUPAC Name	N-(2-Chlorophenyl)hydroxylamine
Synonyms	N-Hydroxy-2-chloroaniline; 2-Chlorophenylhydroxylamine
Molecular Formula	C ₆ H ₆ ClNO
Molecular Weight	143.57 g/mol
Appearance	Crystalline solid (typically off-white to beige needles)
Density	~1.41 g/cm ³ (Predicted)
Boiling Point	~249°C (Decomposes)
Solubility	Soluble in ethanol, ether, hot water; sparingly soluble in cold water.
Stability	High Instability. Prone to auto-oxidation and disproportionation.

Synthetic Architecture: The Zinc-Ammonium Chloride Route

The synthesis of N-arylhydroxylamines is a balancing act. Strong reducing agents (Fe/HCl, Sn/HCl) drive the reaction all the way to the aniline. To stop at the hydroxylamine stage, one must buffer the pH to neutral/slightly acidic conditions to prevent condensation into azoxy compounds.

The Protocol: Selective Reduction

Reaction: 2-Chloronitrobenzene + 4[H]

2-Chlorophenylhydroxylamine + H₂O

Reagents:

- 2-Chloronitrobenzene (1.0 eq)
- Zinc dust (2.0 - 2.5 eq, high surface area)
- Ammonium Chloride (NH₄Cl) (saturated aqueous solution)
- Solvent: Ethanol/Water or Methanol/Water (to solubilize the nitro compound)

Step-by-Step Methodology:

- Preparation: Dissolve 2-chloronitrobenzene in 50% aqueous ethanol. Add solid NH₄Cl (approx. 0.5 eq) to act as a buffer.
- Activation: Cool the solution to 15–20°C. High temperatures favor the aniline byproduct.
- Reduction: Add Zinc dust in small portions with vigorous stirring.
 - Critical Control Point: The reaction is exothermic. Maintain temperature below 50°C. If the temperature spikes, the reaction kinetics shift toward over-reduction (aniline formation).
- Monitoring: Monitor via TLC (silica, hexane/EtOAc). The hydroxylamine spot will appear more polar than the nitro starting material but less polar than the aniline.
 - Note: Hydroxylamines can reduce Tollen's reagent (Ag⁺ Ag⁰), providing a rapid visual confirmation.
- Workup: Filter off zinc oxide residues immediately. Saturate the filtrate with NaCl and cool to 0°C. The product often crystallizes as light needles.
- Purification: Recrystallize from benzene/petroleum ether. Do not heat prolonged periods.

Why This Works (Mechanistic Insight)

In acidic media (HCl), the hydroxylamine is protonated and rapidly reduced further by the metal. In NH₄Cl solution (pH ~5-6), the concentration of free protons is low. The zinc surface acts as a single-electron transfer agent, but the lack of strong acid prevents the N-O bond cleavage required to form the aniline.

Reactivity & Mechanistic Pathways[5]

2-Chlorophenylhydroxylamine is chemically "restless." It seeks stability through two primary pathways: acid-catalyzed rearrangement or oxidation.

The Bamberger Rearrangement

In the presence of strong mineral acid (H_2SO_4), the compound undergoes the Bamberger rearrangement.

- Mechanism: Protonation of the hydroxyl oxygen

loss of water

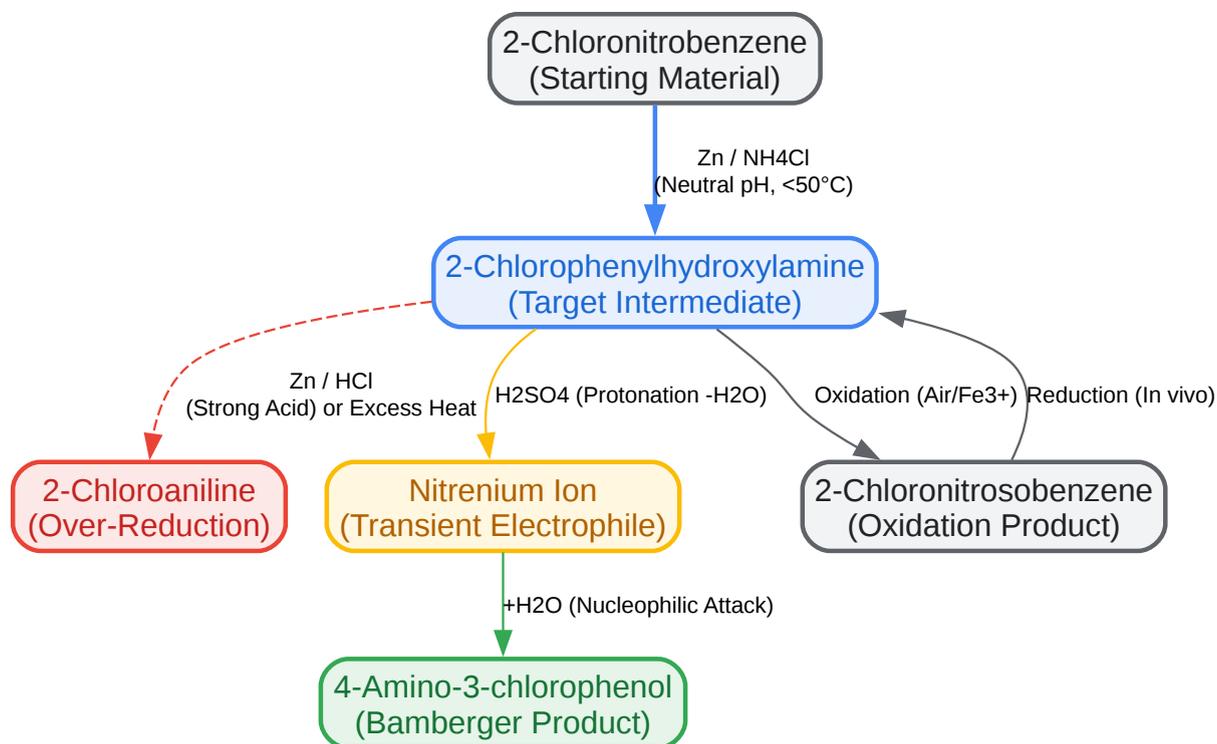
formation of a highly electrophilic nitrenium ion.

- Regioselectivity: The nucleophile (water) attacks the ring. The ortho-chloro substituent sterically hinders the 2-position and electronically deactivates the 3-position (via induction), directing the incoming hydroxyl group primarily to the 4-position (para).
- Product: 4-Amino-3-chlorophenol.[1]

Oxidation (The Nitroso Switch)

Exposure to air or mild oxidants (FeCl_3 , dichromate) converts the hydroxylamine back to 2-chloronitrosobenzene. This is reversible and forms the basis of its toxicological mechanism.

Visualization: Synthesis & Reactivity Flow



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Caption: Figure 1.[2] The central role of **2-chlorophenylhydroxylamine**. Blue path indicates selective synthesis; Green path indicates acid-catalyzed rearrangement; Red path indicates over-reduction.

Safety & Toxicology: The Methemoglobinemia Cycle

Researchers must treat **2-chlorophenylhydroxylamine** with extreme caution. It is not merely a skin irritant; it is a potent hemotoxin.

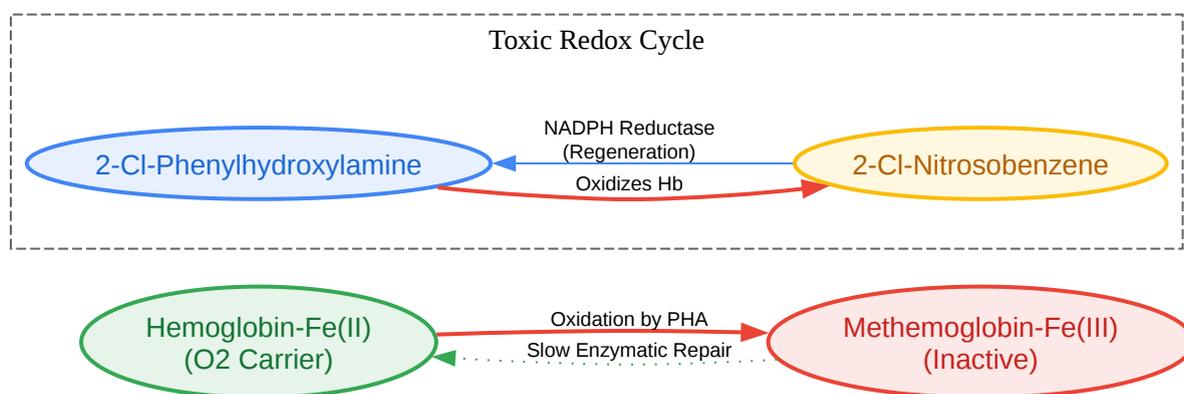
The Mechanism of Toxicity

Unlike simple asphyxiants, this compound acts catalytically.

- Absorption: Rapidly absorbed through skin and lungs.

- Redox Cycling: In the erythrocyte, the hydroxylamine oxidizes Hemoglobin-Fe(II) (Oxyhemoglobin) to Methemoglobin-Fe(III), which cannot bind oxygen.
- Regeneration: During this process, the hydroxylamine is oxidized to 2-chloronitrosobenzene.
- The Cycle: NADPH-dependent enzymes (methemoglobin reductase) reduce the nitroso compound back to the hydroxylamine, allowing one molecule of toxin to oxidize hundreds of hemoglobin molecules.

Visualization: The Hemoglobin Oxidation Cycle



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Caption: Figure 2. The catalytic cycle of methemoglobinemia. Note how the toxin is regenerated, amplifying its effect.

Handling and Storage Protocols

Given the thermal instability and toxicity, the following protocols are mandatory:

- Storage:
 - Temperature: -20°C. At room temperature, it slowly disproportionates to the aniline and nitrosobenzene.

- Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates decomposition.
- Container: Amber glass to prevent photolytic degradation.
- Emergency Response:
 - Skin Contact: Immediate wash with polyethylene glycol (PEG) followed by soap and water. PEG is more effective than water alone for lipophilic amines.
 - Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for severe methemoglobinemia, accelerating the reduction of Fe(III) back to Fe(II).

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